N-(2-chlorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction . This reaction is facilitated by palladium catalysts and boronic acids, which help in forming the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Microwave-assisted synthesis has been reported to be effective in producing pyrazolo[1,5-a]pyrimidine derivatives, which can be adapted for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: Commonly involving halogenated intermediates.
Oxidation and Reduction: Depending on the functional groups present in the molecule.
Coupling Reactions: Such as Suzuki–Miyaura cross-coupling, which is used in its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Essential for Suzuki–Miyaura reactions.
Microwave Irradiation: Enhances reaction rates and yields.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antitumor agents due to its ability to inhibit specific enzymes.
Material Science: Its photophysical properties make it useful in developing new materials.
Biological Studies: Investigated for its potential in inhibiting the growth of phytopathogenic fungi.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in cancer cell proliferation. It may inhibit these enzymes, leading to reduced cell growth and potential apoptosis . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These include various substituted derivatives that share the core structure but differ in functional groups.
Trifluoromethylated Compounds: Compounds with similar trifluoromethyl groups that contribute to their unique properties.
Uniqueness
N~3~-(2-CHLOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity .
Properties
Molecular Formula |
C16H12ClF3N4O |
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Molecular Weight |
368.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H12ClF3N4O/c1-9-6-13(16(18,19)20)24-14(23-9)11(8-22-24)15(25)21-7-10-4-2-3-5-12(10)17/h2-6,8H,7H2,1H3,(H,21,25) |
InChI Key |
MRSXCKVFFGRCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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